molecular formula C15H22O3 B072353 Octyl 4-hydroxybenzoate CAS No. 1219-38-1

Octyl 4-hydroxybenzoate

Cat. No.: B072353
CAS No.: 1219-38-1
M. Wt: 250.33 g/mol
InChI Key: RIKCMEDSBFQFAL-UHFFFAOYSA-N
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Description

Octyl 4-hydroxybenzoate is a natural product found in Microbulbifer with data available.

Scientific Research Applications

  • Antimicrobial and Antioxidant Properties : Octyl gallate, a compound similar to octyl 4-hydroxybenzoate, has been found effective against bacteria like Staphylococcus aureus, Bacillus cereus, and Pseudomonas fluorescens, making it a potential antimicrobial agent for the food industry. It also has recognized antioxidant properties (Gutiérrez-Larraínzar et al., 2013).

  • Polypropylene Stabilization : In material sciences, derivatives of 4-hydroxybenzoate, including octyl 3,5-ditert-butyl-4-hydroxybenzoate, have been investigated for their effectiveness as antioxidants in stabilizing polypropylene, a common plastic material (Zhu et al., 2009).

  • Allergenic Potential in Cosmetics : Octylparaben has been studied for its potential allergenic effects. In dermatological research, it was found to induce histamine release from rat mast cells, suggesting a potential allergenic risk (Uramaru et al., 2014).

  • Skin Metabolism and Hydrolysis : Research on skin metabolism indicates that parabens, including this compound, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid. This has implications for their safety and efficacy as preservatives in topical applications (Jewell et al., 2007).

  • UV Radiation Effects on Skin : A study involving the exposure of human keratinocytes to UV radiation in the presence of 4-hydroxybenzoates, such as octylparaben, highlighted potential risks associated with their use in sunscreens and cosmetics (Lee et al., 2017).

  • Biotechnological Applications : 4-Hydroxybenzoic acid, a metabolite of this compound, is a promising intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Environmental Persistence and Detection : Studies on the environmental persistence of parabens, including this compound, have led to the development of analytical methods for their detection in water, addressing concerns about their potential eco-toxicity (Radovan et al., 2008).

Safety and Hazards

Octyl 4-hydroxybenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Mechanism of Action

Target of Action

Octyl 4-hydroxybenzoate, also known as n-Octylparaben , is a derivative of 4-hydroxybenzoic acid . The primary targets of this compound are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in the metabolism of aromatic compounds.

Mode of Action

The compound interacts with its targets by serving as a substrate. For instance, p-hydroxybenzoate hydroxylase catalyzes the hydroxylation of 4-hydroxybenzoate . This interaction results in changes in the structure of the compound, leading to the formation of new metabolites.

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of 4-hydroxybenzoic acid . In these pathways, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These metabolites are then funneled into the TCA cycle .

Pharmacokinetics

It is known that the compound is oil-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The oil solubility of the compound could potentially enhance its bioavailability by facilitating its passage through lipid-rich biological membranes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the metabolism of aromatic compounds. By serving as a substrate for specific enzymes, it contributes to the breakdown and removal of these compounds from the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oil solubility suggests that it may be more effective in lipid-rich environments . Additionally, factors such as pH and temperature could potentially affect the activity and stability of the compound, although specific data on these aspects are currently lacking.

Properties

IUPAC Name

octyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCMEDSBFQFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047957
Record name Octylparaben
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-38-1
Record name Octyl p-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-38-1
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Record name Octyl 4-hydroxybenzoate
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Record name 1219-38-1
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Record name Octylparaben
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Record name Octyl 4-hydroxybenzoate
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Record name OCTYLPARABEN
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Synthesis routes and methods

Procedure details

Quantities: compound 21 (13.76 g, 0.045 mol), ethanol (150 ml), aqueous ammonia (35% w/v, 150 ml).
Name
compound 21
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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